3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
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Overview
Description
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is an organic compound characterized by the presence of phenoxy groups attached to phenyl rings, which are further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide typically involves the reaction of 3-phenoxybenzaldehyde with 4-phenoxyaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The phenoxy groups can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenoxybenzophenone: Similar in structure but lacks the acrylamide moiety.
7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone: Contains a phenoxyphenyl group but has a different core structure.
Uniqueness
3-(3-Phenoxyphenyl)-N-(4-phenoxyphenyl)acrylamide is unique due to the presence of both phenoxy groups and an acrylamide moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(3-phenoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO3/c29-27(28-22-15-17-25(18-16-22)30-23-9-3-1-4-10-23)19-14-21-8-7-13-26(20-21)31-24-11-5-2-6-12-24/h1-20H,(H,28,29)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLQKDZFTSMJAD-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-17-2 |
Source
|
Record name | 3-(3-PHENOXYPHENYL)-N-(4-PHENOXYPHENYL)ACRYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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